Ethyl 9-bromononanoate

Description

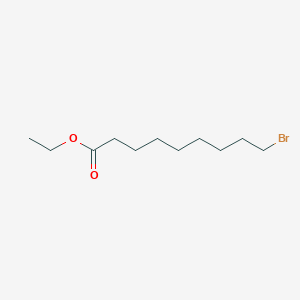

Ethyl 9-bromononanoate (CAS: 28598-81-4) is a brominated fatty acid ester with the molecular formula C₁₁H₂₁BrO₂ and a molecular weight of 265.19 g/mol. It is characterized by a nine-carbon chain with a terminal bromine atom and an ethyl ester group. Key physical properties include:

- Boiling Point: 180°C at 30 mmHg

- Density: 1.17 g/mL

- Purity: 95–97% (commercial grade)

- Storage: Stable at -80°C for ≤6 months or -20°C for ≤1 month .

This compound is primarily used in organic synthesis, such as in the preparation of lactones , nitro fatty acids , and bioactive molecules. It is supplied by multiple vendors, including GLPBIO and Shanghai PI Chemical, in quantities ranging from 1g to 10g .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9-bromononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZBPLOPBKIUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951456 | |

| Record name | Ethyl 9-bromononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28598-81-4, 2881-62-1 | |

| Record name | Nonanoic acid, 9-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28598-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 9-bromononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonanoic acid, 9-bromo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 9-Bromononanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 9-bromononanoate can be synthesized through the esterification of 9-bromononanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to ethyl nonanoate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 9-bromononanoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Various substituted nonanoates depending on the nucleophile used.

Reduction: Ethyl nonanoate.

Oxidation: 9-bromononanoic acid.

Scientific Research Applications

Ethyl 9-bromononanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme kinetics and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 9-bromononanoate involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, thereby modifying their function. This property is exploited in the synthesis of pharmaceuticals where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Prenyl 9-Bromononanoate

Isopropyl 9-Bromononanoate

- Synthesis: Prepared from 9-bromononanoic acid and 2-propanol using sulfuric acid as a catalyst.

- Yield : 86% after Dean-Stark reflux and column chromatography .

- Physical State : Colorless oil with Rf = 0.70 (DCM) .

- Key Difference: The isopropyl group may enhance lipophilicity, influencing solubility in non-polar solvents.

Methyl 9-Bromononanoate

tert-Butyl 9-Bromononanoate

Ethyl 9-Hydroxynonanoate

Ethyl 9-Hexadecenoate and Ethyl cis-9-Octadecenoate

- Examples : Ethyl oleate (CAS: 111-62-6) and related unsaturated esters .

- Key Difference : Unsaturated chains introduce double bonds (e.g., cis-9 in oleate), lowering melting points and enabling participation in oxidation or hydrogenation reactions .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency: Isopropyl 9-bromononanoate achieves the highest yield (86%) among brominated esters, likely due to optimized reaction conditions .

- Reactivity: Bromine’s electronegativity makes this compound a superior alkylating agent compared to hydroxyl or unsaturated analogs .

- Applications : Unsaturated esters (e.g., Ethyl oleate) are prioritized in lipid metabolism studies, while brominated esters are favored in controlled cyclization reactions .

Biological Activity

Ethyl 9-bromononanoate, a brominated fatty acid ester, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available data on the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₂₁BrO₂

- Molecular Weight : 251.2 g/mol

- CAS Number : 560317

This compound is synthesized via various chemical pathways, including the bromination of nonanoic acid derivatives. Its structural characteristics contribute to its biological activity, particularly in interactions with biological membranes and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

- Mechanism of Action : The compound exhibits activity primarily against Gram-positive bacteria, with limited efficacy against Gram-negative strains. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Agar Disk Diffusion Assay

In a study assessing the antimicrobial efficacy of this compound, an agar disk diffusion assay was conducted. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | 0.125 | 0.25 |

| Listeria monocytogenes | 20 | 0.0625 | 1.25 |

| Escherichia coli | No inhibition | >2.5 | >2.5 |

The study found that this compound was particularly effective against Listeria monocytogenes, indicating its potential as a natural antimicrobial agent in food preservation and safety applications .

Antitumor Activity

This compound has also been investigated for its antitumor properties. Research indicates that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Synthesis of Antitumor Agents

A notable study involved the synthesis of antitumor compounds from this compound, leading to the formation of several derivatives that demonstrated cytotoxicity against human cancer cell lines:

- 11-Oxo-12-tridecenoic Acid (IXa) : Derived from this compound, this compound exhibited potent antitumor activity in vitro.

- 10-Oxo-11-dodecenoic Acid (IXb) : Another derivative showed similar efficacy against tumor cells.

These findings suggest that modifications to the this compound structure can enhance its biological activity, making it a promising scaffold for drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 9-bromononanoate, and what factors influence reaction yield?

this compound is synthesized via esterification of 9-bromononanoic acid with ethanol, typically using carbodiimide-based coupling agents like EDCI·HCl and catalytic DMAP. For example, a one-pot method achieved 76% yield by reacting 9-bromononanoic acid (1.0 equiv) with 3-methyl-2-buten-1-ol (2.0 equiv), EDCI·HCl (2.2 equiv), and DMAP (1.6 equiv) in anhydrous dichloromethane, followed by purification via flash chromatography (n-hexane:EtOAc gradient) . Key factors affecting yield include reagent stoichiometry, solvent purity, and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the ester’s structure, particularly the bromine-substituted alkyl chain and ethyl ester moiety.

- GC-MS : Validates purity and molecular ion peaks (e.g., m/z 265 for [M+H]).

- HPLC : Used with UV detection (λ = 210–220 nm) to assess purity (>97% as per commercial standards) .

- Elemental Analysis : Ensures compliance with theoretical C, H, Br, and O content (CHBrO; MW 265.19 g/mol).

Advanced Research Questions

Q. How can researchers optimize the esterification of 9-bromononanoic acid to improve this compound yields?

Systematic optimization involves:

- Catalyst Screening : Testing alternatives to EDCI·HCl (e.g., DCC, DIC) and co-catalysts (e.g., HOBt).

- Solvent Effects : Comparing polar aprotic solvents (DMF, THF) versus non-polar solvents (DCM).

- Temperature Control : Elevated temperatures (40–60°C) may accelerate reaction rates but risk side reactions.

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent volume) .

Q. What strategies resolve contradictions in reported physicochemical data for this compound across studies?

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).

- Meta-Analysis : Compare data from peer-reviewed journals (avoiding non-scholarly sources like ) to identify outliers .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguities in molecular structure .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) simulations can model:

- Electrophilicity : Bromine’s leaving-group ability in nucleophilic substitution (S2) reactions.

- Steric Effects : Steric hindrance from the ethyl ester group during palladium-catalyzed couplings.

- Solvent Interactions : Solvation free energy calculations to predict reaction kinetics in different media .

Methodological Considerations

- Statistical Rigor : Report yields with standard deviations (n ≥ 3) and use ANOVA to compare synthetic routes .

- Ethical Compliance : Adhere to institutional safety protocols for brominated compounds (e.g., fume hood use, waste disposal) .

- Data Sharing : Deposit raw NMR/GC-MS spectra in repositories like PubChem or Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.